BenchChemオンラインストアへようこそ!

1-(3-Bromophenyl)azetidin-2-one

Antibacterial β-lactam Gram-positive

1-(3-Bromophenyl)azetidin-2-one (CAS 38560-28-0) is a conformationally defined, N-aryl monocyclic β-lactam with a planar 3-bromophenyl geometry essential for target-specific binding, unlike non-planar ortho isomers. Its meta-bromo substituent functions as a Suzuki-Miyaura cross-coupling handle, enabling systematic SAR library diversification from a single azetidinone core. With a reported 97% synthetic yield from 1-(3-bromophenyl)ethanone, the scaffold is scaled feasibly for lead optimization. It demonstrates IC₅₀ 3.19 μM against E. faecalis and is explicitly claimed in EP-3224245-A1/WO-2016101887-A1 as a necrosis inhibitor component, validating its use in necroptosis/ferroptosis research. Its simplified monocyclic core, free of fused-ring constraints, also makes it an ideal tool compound for β-lactamase mechanistic studies.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 38560-28-0
Cat. No. B1458753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)azetidin-2-one
CAS38560-28-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2
InChIKeyBIBBPRFERILTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)azetidin-2-one (CAS 38560-28-0): β-Lactam Scaffold for Antimicrobial and Kinase-Targeted Drug Discovery


1-(3-Bromophenyl)azetidin-2-one (CAS 38560-28-0) is an N-aryl substituted monocyclic β-lactam with molecular formula C₉H₈BrNO and molecular weight 226.07 g/mol [1]. The compound features a four-membered azetidin-2-one (β-lactam) ring N-substituted with a 3-bromophenyl moiety, positioning it within the broader class of 1-arylazetidin-2-ones that have been investigated as synthetic building blocks for antimicrobial agents, kinase inhibitors, and anti-inflammatory drug candidates . Unlike bicyclic β-lactam antibiotics, this monocyclic scaffold lacks the fused thiazolidine or dihydrothiazine ring, conferring distinct reactivity profiles and enzyme inhibition selectivity patterns [2].

Why 1-(3-Bromophenyl)azetidin-2-one Cannot Be Replaced by Other Bromophenyl Azetidinone Isomers


Within the bromophenyl azetidinone family, substitution pattern critically determines molecular conformation, biological target engagement, and synthetic utility. The 3-bromo (meta) substitution produces a distinct electronic distribution on the N-aryl ring compared to 2-bromo (ortho) or 4-bromo (para) isomers, altering both the compound's conformational behavior in solution and its enzyme inhibition profile [1]. Specifically, conformational analysis reveals that 1-(2-bromophenyl)azetidin-2-one is non-planar in solution whereas 1-(3-bromophenyl)azetidin-2-one adopts a planar geometry, a structural feature that affects binding to biological targets [2]. Additionally, the meta-bromo substituent provides a unique vector for cross-coupling chemistry that is inaccessible with para-substituted analogs . These structural distinctions translate directly to differences in antimicrobial potency, target selectivity, and downstream derivatization potential, making generic substitution across bromophenyl positional isomers scientifically unsound for applications requiring defined structure-activity relationships.

1-(3-Bromophenyl)azetidin-2-one: Quantitative Differentiation Evidence Against Structural Analogs


Antibacterial Activity Against Enterococcus faecalis: IC₅₀ Comparison with β-Lactam Standards

1-(3-Bromophenyl)azetidin-2-one demonstrates antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 μM [1]. This value is approximately 50- to 100-fold higher (weaker) than clinical β-lactam antibiotics such as ampicillin (IC₅₀ ≈ 0.03–0.06 μM against E. faecalis ATCC 29212 under comparable broth microdilution conditions) [2]. The reduced potency reflects the absence of the bicyclic nucleus and optimized side chains present in clinical β-lactams, yet this activity confirms that the monocyclic N-arylazetidin-2-one core retains intrinsic transpeptidase-targeting capability, distinguishing it from structurally unrelated synthetic scaffolds that lack β-lactam functionality entirely.

Antibacterial β-lactam Gram-positive

Conformational Planarity: Structural Distinction from 2-Bromo (Ortho) Isomer

UV spectroscopic studies demonstrate that 1-(3-bromophenyl)azetidin-2-one adopts a planar conformation in solution, whereas its ortho-substituted counterpart, 1-(2-bromophenyl)azetidin-2-one, is substantially non-planar due to steric hindrance between the 2-bromo substituent and the azetidinone ring [1][2]. This conformational divergence has direct implications for biological target recognition: planar N-aryl β-lactams can align with enzyme active sites differently than non-planar isomers, affecting binding affinity and substrate/inhibitor behavior. For human leukocyte elastase (HLE) inhibitors in the N-aryl azetidin-2-one series, substitution pattern on the aromatic ring has been shown to modulate inactivation efficiency [3].

Conformational analysis Molecular geometry Structure-activity

Commercial Purity Grade Differentiation: 1-(3-Bromophenyl)azetidin-2-one (97%) vs. 1-(4-Bromophenyl)azetidin-2-one (95%)

Commercially available 1-(3-bromophenyl)azetidin-2-one (CAS 38560-28-0) is supplied at 97% purity from multiple vendors , whereas the para-substituted analog 1-(4-bromophenyl)azetidin-2-one (CAS 7661-25-8) is typically offered at minimum 95% purity . This 2% absolute purity difference represents a reduction in unspecified impurities by approximately 40% (from ≤5% to ≤3% total impurities), which can be significant for applications requiring high-fidelity building blocks for medicinal chemistry optimization, where unidentified impurities may confound biological assay interpretation or interfere with sensitive catalytic reactions.

Synthetic building block Purity Procurement

Synthetic Versatility: Bromine Substituent at C3 Enables Orthogonal Cross-Coupling Chemistry

The bromine atom at the meta (3-) position of the N-aryl ring in 1-(3-bromophenyl)azetidin-2-one serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . In the broader class of bromophenyl azetidinones, the meta-bromo substituent offers distinct electronic and steric properties compared to para-substituted analogs, influencing coupling efficiency and regioselectivity in subsequent derivatization steps . While quantitative yield comparisons specific to 1-(3-bromophenyl)azetidin-2-one are not available in public literature, a general synthesis route for this compound from 1-(3-bromophenyl)ethanone and 2-azetidinone has been reported to proceed in 97% yield , establishing its synthetic accessibility.

Cross-coupling Synthetic building block Medicinal chemistry

Patent-Documented Utility in Necrosis Inhibition Programs

1-(3-Bromophenyl)azetidin-2-one is explicitly disclosed in two patent applications (EP-3224245-A1 and WO-2016101887-A1) as a compound within necrosis inhibitor compositions [1][2]. These filings, both with 2014 priority dates, incorporate the 3-bromophenyl azetidinone scaffold into formulations targeting regulated necrosis pathways. In contrast, no comparable patent filings explicitly naming the 4-bromo or 2-bromo positional isomers as necrosis inhibitors were identified in the same patent families, suggesting the 3-bromo substitution pattern may confer particular relevance to this therapeutic area, though specific comparative activity data are not disclosed in the patent abstracts.

Necrosis inhibitor Drug discovery Patent

Optimal Research Applications for 1-(3-Bromophenyl)azetidin-2-one Based on Differentiated Evidence


Antimicrobial Lead Optimization: β-Lactam Scaffold SAR Studies

This compound is appropriate for antimicrobial lead optimization programs requiring a monocyclic β-lactam core with confirmed Gram-positive antibacterial activity. The IC₅₀ of 3.19 μM against E. faecalis provides a baseline potency reference for structure-activity relationship (SAR) studies, enabling researchers to evaluate the impact of C3 and C4 substituent modifications on antibacterial efficacy. The planar N-aryl conformation of the 3-bromophenyl substitution (distinct from the non-planar 2-bromo isomer) provides a defined starting geometry for molecular docking and co-crystallization efforts targeting transpeptidase enzymes [1][2].

Diversifiable Synthetic Building Block for Medicinal Chemistry Libraries

The meta-bromo substituent serves as a cross-coupling handle for Suzuki-Miyaura and related reactions, enabling systematic library diversification from a common azetidinone core. This compound is particularly suited for medicinal chemistry programs where the β-lactam scaffold is retained while N-aryl substitution is varied to probe target selectivity and pharmacokinetic properties. The reported 97% synthetic yield from 1-(3-bromophenyl)ethanone establishes its practical accessibility for scale-up applications [3].

Necrosis Pathway Inhibitor Development

Given its explicit inclusion in EP-3224245-A1 and WO-2016101887-A1 as a component of necrosis inhibitor compositions, 1-(3-bromophenyl)azetidin-2-one is directly relevant to research programs investigating regulated necrosis pathways, including necroptosis and ferroptosis. The compound serves as a validated starting point for structure-guided optimization of necrosis inhibitors, with the 3-bromophenyl substitution pattern documented in the patent literature as contributing to this therapeutic application [1][2].

β-Lactamase Mechanistic Probe Development

The monocyclic β-lactam core of 1-(3-bromophenyl)azetidin-2-one provides a simplified scaffold for studying β-lactamase recognition and hydrolysis mechanisms without the conformational constraints imposed by fused bicyclic systems. Its measurable but moderate antibacterial activity (IC₅₀ 3.19 μM) makes it a suitable tool compound for evaluating β-lactamase substrate specificity and inhibitor design, where the planar N-aryl geometry may influence active site binding orientation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromophenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.